molecular formula C16H21NO3 B8574672 8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one

8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one

Cat. No.: B8574672
M. Wt: 275.34 g/mol
InChI Key: GLFUFVYPQMYPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[45]decan-2-one is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . Another method utilizes a Lewis acid-catalyzed Prins/pinacol cascade process, which involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .

Industrial Production Methods

Industrial production of this compound typically involves the use of commercially available reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as alkylation, heterocyclization, and purification through flash chromatography .

Chemical Reactions Analysis

Types of Reactions

8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one is unique due to its specific structural features, such as the presence of a benzyloxymethyl group, which can influence its reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to other similar compounds.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C16H21NO3/c18-15-17-12-16(20-15)8-6-14(7-9-16)11-19-10-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,18)

InChI Key

GLFUFVYPQMYPSC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1COCC3=CC=CC=C3)CNC(=O)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of EXAMPLE 385A (475 mg) and potassium hydroxide (641 mg) in toluene (10 mL) and water (25 mL) was cooled in an ice bath and phosgene (20% in toluene, 2.178 mL) was added dropwise maintaining the temperature below 3° C. The reaction was stirred rapidly at ambient temperature for 3 hours while warming to ambient temperature. The reaction mixture was partitioned between brine (100 mL) and ethyl acetate (100 mL). The organics were dried over sodium sulfate, filtered, and concentrated to provide the title compound.
Name
mixture
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
641 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.178 mL
Type
reactant
Reaction Step Two

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